![molecular formula C21H21F2N3O6 B2898566 N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide CAS No. 683781-06-8](/img/structure/B2898566.png)
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide
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Overview
Description
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
Scientific Research Applications
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. It has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs. N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide has also been studied in combination with other drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity.
Mechanism of Action
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide specifically targets EGFR with T790M mutation, which is a common mechanism of resistance to first-generation EGFR TKIs. It irreversibly binds to the ATP-binding site of the mutant EGFR, inhibiting its activity and leading to cell death.
Biochemical and Physiological Effects:
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide has been shown to effectively inhibit the growth of EGFR-mutant NSCLC cells in vitro and in vivo. It has also been shown to have a favorable safety profile, with fewer side effects compared to first-generation EGFR TKIs. However, it may cause QT prolongation, a potentially life-threatening condition that affects the heart's electrical activity.
Advantages and Limitations for Lab Experiments
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide is a valuable tool for studying the molecular mechanisms of EGFR-mutant NSCLC and developing new therapies for this disease. Its irreversible binding to mutant EGFR makes it a potent inhibitor, and its favorable safety profile allows for higher doses to be used in preclinical studies. However, its specificity for T790M-mutant EGFR limits its use in studying EGFR wild-type or other EGFR mutations.
Future Directions
There are several future directions for the development and application of N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide. One direction is the development of combination therapies that enhance its anti-tumor activity and overcome resistance mechanisms. Another direction is the investigation of its potential in other EGFR-mutant cancers, such as head and neck cancer. Additionally, the development of biomarkers for patient selection and monitoring of treatment response will improve the clinical utility of N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide.
Synthesis Methods
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide is synthesized using a multi-step process. The first step involves the synthesis of 4-(difluoromethoxy)benzoic acid, which is then converted to 4-(difluoromethoxy)benzoyl chloride. The second step involves the synthesis of N-(4-aminobutyl)-3-nitrobenzamide, which is then converted to N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide through a coupling reaction with the benzoyl chloride.
properties
IUPAC Name |
[[4-(difluoromethoxy)benzoyl]amino] 4-(azepan-1-yl)-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O6/c22-21(23)31-16-8-5-14(6-9-16)19(27)24-32-20(28)15-7-10-17(18(13-15)26(29)30)25-11-3-1-2-4-12-25/h5-10,13,21H,1-4,11-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDMSYGNYSYGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)ONC(=O)C3=CC=C(C=C3)OC(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide |
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